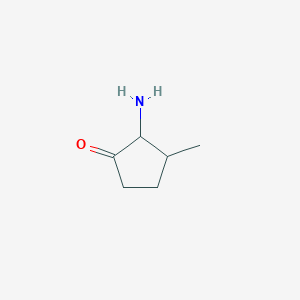
2-Amino-3-methylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-methylcyclopentan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopentane ring with an amino group (-NH2) and a methyl group (-CH3) attached to it. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methylcyclopentan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 3-methylcyclopentanone, followed by the introduction of the amino group. This can be done using reagents like ammonia or primary amines under specific reaction conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One approach could be the catalytic hydrogenation of a suitable precursor, followed by amination. This method allows for the production of large quantities of the compound with high purity and yield. The choice of catalyst, reaction temperature, and pressure are critical factors that influence the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines, or alcohols.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2-Amino-3-methylcyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-methylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Amino-3-methylcyclopentan-1-one can be compared with other similar compounds, such as:
Cyclopentanone: Lacks the amino and methyl groups, making it less reactive in certain chemical reactions.
2-Aminocyclopentanone: Similar structure but without the methyl group, leading to different chemical and biological properties.
3-Methylcyclopentanone: Lacks the amino group, resulting in different reactivity and applications.
The presence of both the amino and methyl groups in this compound imparts unique properties that distinguish it from these similar compounds, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-amino-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C6H11NO/c1-4-2-3-5(8)6(4)7/h4,6H,2-3,7H2,1H3 |
InChI Key |
ZMZVHFCNRYIKIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


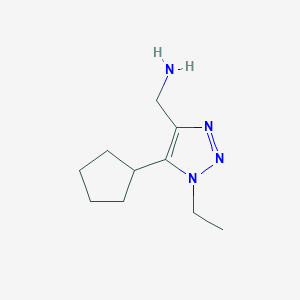
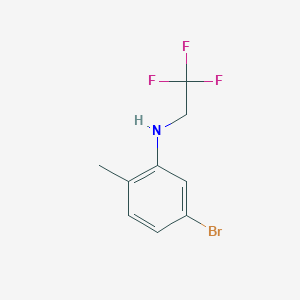
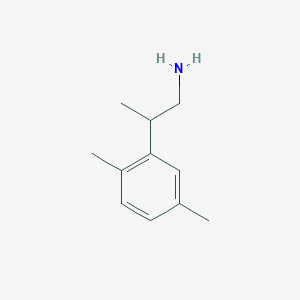
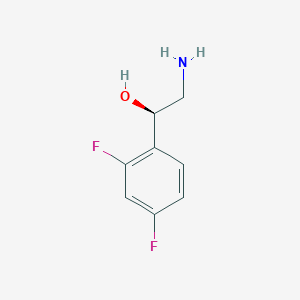

![(Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13297085.png)
![N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13297097.png)
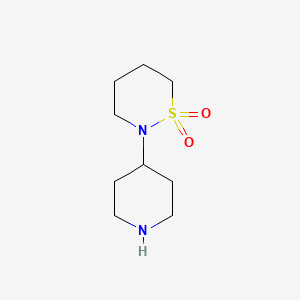
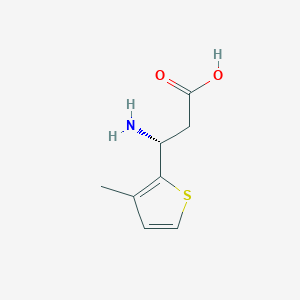
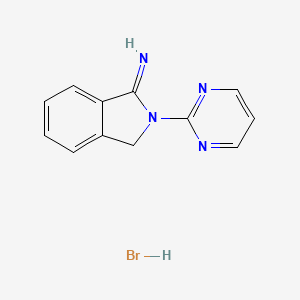


![1-[(1-Aminocyclobutyl)methyl]-3-tert-butylurea](/img/structure/B13297141.png)
amine](/img/structure/B13297143.png)
